2-Ethyl-5-thiazolemethanamine
Overview
Description
“2-Ethyl-5-thiazolemethanamine” is a chemical compound that falls under the category of thiazole derivatives . Thiazoles are an integral part of numerous natural products, a number of drugs, and many useful molecules such as ligands for metal catalysis .
Synthesis Analysis
Thiazoles and thiazolines can be synthesized using a common synthetic protocol. Novel molecules are efficiently synthesized by using readily available and inexpensive substrates. The reaction conditions are mild and pure products are obtained without work-up and column purification . Another approach involves the use of 2-aminothiazoles as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using single crystal X-ray study, the DFT calculation, and the Hirshfeld surface analysis . The molecular packing of the crystal is mainly stabilized by C–H…O and C–H…π interactions .
Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure and composition . For instance, compounds with similar polarity to the adsorbent surface tend to be adsorbed more .
Scientific Research Applications
Chemosensors for Metal Ions
2-Ethyl-5-thiazolemethanamine derivatives have been explored for their applications as fluorescent chemosensors. Specifically, thiazolothiazole derivatives exhibit large fluorescent enhancements upon binding with metal ions such as Cr3+ and Al3+. This characteristic makes these derivatives valuable tools in detecting and quantifying specific metal ions in various environments, contributing to fields like environmental monitoring and industrial process control (Ji-Young Jung et al., 2012).
Anticancer Agents
The incorporation of 2-ethyl-5-thiazolemethanamine moiety into pharmaceutical compounds has shown promise in the development of novel anticancer agents. A study highlighted the synthesis and evaluation of thiazole and thiadiazole derivatives as potent anticancer agents, showing significant inhibitory effects on cancer cell lines, including Hepatocellular carcinoma (HepG-2). This research suggests that modifications to the thiazole structure could lead to new therapeutic options for cancer treatment (S. M. Gomha et al., 2017).
Antimicrobial Activities
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to 2-ethyl-5-thiazolemethanamine, has been modified and synthesized for studying its antimicrobial activities. These studies have demonstrated the potential of thiazole derivatives in combating a range of bacterial and fungal pathogens, indicating their relevance in developing new antibiotics or disinfectants (N. Desai et al., 2019).
Biorelevant Small Molecules
Research into 5-ethoxymethylidene-4-thioxo-2-thiazolidinone, a compound structurally similar to 2-ethyl-5-thiazolemethanamine, has led to the synthesis of novel thiopyrano[2,3-d][1,3]thiazole derivatives. These compounds have shown promising antitumor and moderate antiviral activities, underscoring the potential of thiazole derivatives in medicinal chemistry for developing treatments for various diseases (D. Atamanyuk et al., 2014).
Glutaminase Inhibitors
Thiazole derivatives have also been investigated as potent and selective inhibitors of kidney-type glutaminase (GLS), an enzyme implicated in cancer cell metabolism. The design, synthesis, and pharmacological evaluation of these compounds highlight their therapeutic potential in cancer treatment by attenuating the growth of cancer cells both in vitro and in vivo (K. Shukla et al., 2012).
Safety And Hazards
Future Directions
Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . These motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . This diversity in the biological response makes it a highly prized moiety . Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
properties
IUPAC Name |
(2-ethyl-1,3-thiazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-6-8-4-5(3-7)9-6/h4H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGHFFICVOVLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-thiazolemethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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